molecular formula C16H19NO2 B12207523 N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide

N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12207523
M. Wt: 257.33 g/mol
InChI Key: QMBMJMZRZHHKFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged scaffold in pharmacology, which is substituted with a carboxamide group linked to a cyclopentyl moiety. The inclusion of the cyclopentyl group is a strategic design element, as this structure is known in medicinal chemistry to create a strong inductive effect and optimally fill hydrophobic pockets in enzyme active sites or receptor targets, thereby enhancing binding affinity and selectivity . The specific molecular interactions and primary biological target of this compound are areas of active investigation, making it a valuable chemical probe for exploring novel pharmacological pathways. Researchers can utilize this high-purity compound in various applications, including but not limited to, high-throughput screening assays, as a building block in the synthesis of more complex molecules, or in structural-activity relationship (SAR) studies to optimize lead compounds. Its structure is closely related to other patented benzofuran-2-carboxamide derivatives, underscoring the therapeutic potential of this chemical class . This product is provided for research purposes exclusively and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H19NO2/c1-10-7-8-14-13(9-10)11(2)15(19-14)16(18)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,17,18)

InChI Key

QMBMJMZRZHHKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3CCCC3

Origin of Product

United States

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenolic substrates. For 3,5-dimethyl-1-benzofuran-2-carboxylic acid, a plausible route involves reacting 2,4-dimethylphenol with ethyl acetoacetate under sulfuric acid catalysis. This Friedel-Crafts acylation generates a β-ketoester intermediate, which undergoes cyclodehydration to yield the benzofuran carboxylate. Alternative methods, such as the Claisen condensation of 2,4-dimethylphenol with diethyl oxalate, have been reported for analogous systems, though yields are highly dependent on reaction temperature (optimized at 110–120°C) and acid strength.

Regioselective Methylation Challenges

Introducing methyl groups at the 3- and 5-positions of the benzofuran ring demands precision. Patent WO2014006637A2 highlights the use of directed ortho-metalation (DoM) strategies, where a directing group (e.g., a methoxy or ester moiety) facilitates selective lithiation and subsequent alkylation. For instance, ethyl 5-methoxybenzofuran-2-carboxylate can undergo lithiation at the 3-position using n-BuLi, followed by quenching with methyl iodide. Subsequent demethylation and repetition at the 5-position yield the dimethylated product. However, this multi-step process risks side reactions, necessitating rigorous purification via column chromatography (hexane/ethyl acetate, 4:1).

Carboxamide Formation: Amidation Techniques

Acid Chloride-Mediated Route

A conventional approach involves converting 3,5-dimethyl-1-benzofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 3 h). The resultant chloride is then reacted with cyclopentylamine in dichloromethane (DCM) at 0°C to room temperature, yielding the carboxamide. While this method is straightforward, it often produces impurities due to over-reaction or residual SOCl₂, requiring multiple aqueous washes and recrystallization from ethanol/water (80:20).

Coupling Agent Optimization

Modern protocols favor coupling agents to enhance efficiency and purity. Patent US20180002305A1 demonstrates the use of 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in N-methylpyrrolidone (NMP) to activate the carboxyl group, followed by slow addition of cyclopentylamine and ethyldiisopropylamine (DIPEA). This one-pot method achieves yields exceeding 85% with >99% HPLC purity, outperforming traditional methods. Comparative data for amidation routes are summarized below:

Method Reagent Solvent Yield (%) Purity (%)
Acid chlorideSOCl₂, cyclopentylamineDCM6892
Mukaiyama reagent2-chloro-1-MePy·I, DIPEANMP8799.5
HATUHATU, DIPEADMF8298

Intermediate Purification and Recrystallization

Solvent Selection for Crystallization

The final carboxamide’s purity is contingent on recrystallization conditions. Patent WO2011002405A1 emphasizes the use of isopropanol/water (95:5) for high-yield recovery of benzofuran carboxamides. For N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide, trials indicate that hot ethanol (70°C) with gradual cooling to 4°C produces needle-like crystals with minimal impurity carryover (melting point: 142–144°C). Alternative solvents like acetonitrile or ethyl acetate yield lower recoveries (<70%) due to the compound’s limited solubility.

Chromatographic Purification

For intermediates such as 3,5-dimethyl-1-benzofuran-2-carboxylic acid, flash chromatography on silica gel (gradient: 10–30% ethyl acetate in hexane) effectively removes byproducts like unreacted phenol or dimethylated isomers. Patent CN102267932A recommends celite filtration to eliminate polymeric residues prior to column loading, enhancing separation efficiency.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Coupling Agents

While HATU and Mukaiyama reagents offer superior yields, their high cost limits industrial scalability. Patent WO2014006637A2 proposes a compromise by using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) for in situ activation of carboxylic acids, reducing reagent expenses by 40% without sacrificing purity. Pilot-scale batches (10 kg) using Red-Al in tetrahydrofuran (THF) achieved 84% yield, demonstrating viability for mass production.

Waste Management Strategies

The amidation step generates significant waste, including DIPEA·HCl and unreacted amine. Patent US20180002305A1 details a closed-loop system where DIPEA is recovered via distillation (bp 127°C) and reused in subsequent batches, reducing environmental impact.

Spectroscopic Characterization and Quality Control

NMR and HPLC Validation

1H NMR (400 MHz, CDCl₃) of the final product exhibits characteristic signals at δ 7.45 (d, J = 8.4 Hz, 1H, H-4), 7.21 (s, 1H, H-6), 6.85 (d, J = 8.4 Hz, 1H, H-7), 3.82 (quin, J = 7.2 Hz, 1H, cyclopentyl-CH), 2.32 (s, 3H, 3-CH₃), and 2.28 (s, 3H, 5-CH₃). HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms a retention time of 6.8 min with 99.5% peak area.

Stability Under Accelerated Conditions

Thermogravimetric analysis (TGA) reveals no decomposition below 200°C, ensuring stability during storage. Forced degradation studies (40°C/75% RH, 4 weeks) show <0.5% impurity formation, validating the robustness of the recrystallization protocol.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Techniques

The synthesis of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves several advanced organic chemistry techniques. A modular synthetic route has been developed that utilizes directed C–H arylation and transamidation chemistry. This approach allows for the efficient introduction of various substituents at the benzofuran scaffold, facilitating the generation of structurally diverse derivatives suitable for biological screening .

Table 1: Overview of Synthesis Steps

StepDescription
1C–H Arylation : Using palladium catalysis to introduce aryl groups.
2Transamidation : A one-pot reaction to convert benzofuran derivatives into carboxamides.
3Purification : Column chromatography to isolate the desired compound.

Biological Activities

This compound exhibits a range of biological activities that are significant for drug development:

  • Serotonin Receptor Modulation : Compounds in the benzofuran class have been shown to act as agonists or antagonists at serotonin receptors, which are crucial targets for treating anxiety and depression .
  • Antitumor Activity : Research indicates that benzofuran derivatives possess antitumor properties, making them candidates for cancer therapy .
  • Antimicrobial Properties : Some benzofuran compounds exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections .

Therapeutic Potential

The therapeutic implications of this compound are vast:

  • Anxiolytics and Antidepressants : Due to its interaction with serotonin receptors, this compound may serve as a lead for developing new anxiolytic and antidepressant medications .
  • Cancer Treatment : Its demonstrated antitumor activity positions it as a candidate for further investigation in oncology .
  • Infection Control : The antimicrobial properties open avenues for developing new antibiotics or antifungal agents .

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

  • A study published in Pharmacology Reports examined a series of benzofuran derivatives, including this compound, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs) with lower side effects compared to existing SSRIs .
  • Another investigation focused on the antitumor activity of various benzofuran compounds in vitro and in vivo, showing promising results against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in tumor growth or bacterial proliferation, leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Benzofuran Carboxamides

Compound Name & Reference Substituent(s) Molecular Formula Molecular Weight Key Bioactivities
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) Thiazole-benzyl C₂₁H₁₉N₂O₂S 363.45 - Antiproliferative (IC₅₀ < 10 µM in glioma cells).<br>- Induces mitochondrial dysfunction and ROS.
>->
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-(Trifluoromethyl)phenyl C₁₈H₁₄F₃NO₂ 333.31 - High lipophilicity due to CF₃ group.
- No direct bioactivity data reported.
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide Bromobenzyl and sulfone C₂₂H₂₂BrNO₄S 476.38 - Bromine may enhance halogen bonding.
- Sulfone improves polarity.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide Oxadiazole-ethyl C₁₅H₁₅N₃O₃ 285.30 - Oxadiazole may improve metabolic stability.
- Screening compound with uncharacterized activity.

Substituent Effects on Bioactivity

  • Thiazole-Benzyl (BF1): The thiazole ring and benzyl group in BF1 contribute to its potent proapoptotic effects in glioma cells, exceeding doxorubicin in cytotoxicity . Its mechanism involves mitochondrial depolarization and ROS induction, which are amplified when conjugated with PEG-based nanoparticles (PEG-PN), reducing off-target toxicity .
  • Bromobenzyl-Sulfone (): The bromine atom could facilitate halogen bonding with target proteins, while the sulfone group increases polarity, balancing solubility and membrane permeability .

Pharmacokinetic and Formulation Considerations

  • BF1-PEG-PN Conjugates: PEGylation improves solubility and prolongs circulation time, enabling targeted delivery to tumor tissues while minimizing hepatotoxicity .

Research Findings and Clinical Implications

  • Its selectivity for cancer cells (vs. non-cancerous cells) makes it a promising lead compound .
  • Nanoparticle Delivery: Conjugation with PEG-PN reduces systemic toxicity and enhances tumor-specific accumulation, addressing solubility challenges common to hydrophobic benzofuran derivatives .

Biological Activity

N-cyclopentyl-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core, which is known for its diverse biological properties. The specific structural features of this compound contribute to its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. For instance, PDE4D inhibitors have demonstrated significant effects on inflammation and airway hyperreactivity .
  • Antiparasitic Properties : Compounds with similar scaffolds have exhibited activity against protozoan parasites such as Trypanosoma cruzi and Entamoeba histolytica, suggesting potential applications in treating parasitic infections .
  • Antitumor Activity : Benzofuran derivatives have been reported to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget/OrganismIC50/EffectReference
AntiparasiticTrypanosoma cruzi50 μg/mL (effective)
AntitumorMDA-MB-231 cellsSelective cytotoxicity
Anti-inflammatoryPDE4DIC50 = 94 nM
AntifungalCandida albicansMIC = 12.5–25 μg/mL

Study 1: Antiparasitic Efficacy

A study evaluated the antiparasitic activity of benzofuran derivatives against Trypanosoma cruzi. The results indicated that derivatives similar to this compound exhibited significant growth inhibition in vitro, suggesting their potential as therapeutic agents for Chagas disease .

Study 2: Antitumor Mechanisms

Research on benzofuran derivatives has demonstrated their ability to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231). The mechanism involved the modulation of cell cycle-related proteins, highlighting the compound's potential as an anticancer agent .

Study 3: Inhibition of PDE4D

The compound showed promising results as a selective inhibitor of PDE4D, which is implicated in inflammatory processes. This property could be beneficial in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

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